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Compound of Interest

Compound Name: 5-(Benzyloxy)isophthalic acid

Cat. No.: B038652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-
(benzyloxy)isophthalic acid, a key intermediate in the synthesis of various functional

materials and pharmaceutical compounds. The structural confirmation of this molecule is

paramount, relying critically on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. This document outlines the expected spectral data, detailed experimental

protocols, and the interpretation of key spectroscopic features.

Molecular Structure
5-(benzyloxy)isophthalic acid (C₁₅H₁₂O₅) is an aromatic dicarboxylic acid featuring a

benzyloxy substituent. The unique arrangement of its functional groups—two carboxylic acid

moieties and a benzyl ether group on a central benzene ring—gives rise to a distinct

spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-(benzyloxy)isophthalic acid, both ¹H and ¹³C NMR provide definitive

structural information. The data presented below is based on published values for this

compound and its structural analogs.[1]

¹H NMR Spectroscopy
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The proton NMR spectrum reveals five distinct sets of signals corresponding to the different

proton environments in the molecule. The acidic protons of the carboxylic acid groups often

exhibit a broad singlet at a significantly downfield chemical shift.

Table 1: Expected ¹H NMR Data for 5-(benzyloxy)isophthalic acid (in DMSO-d₆)

Chemical Shift
(δ, ppm)

Protons Multiplicity
Coupling
Constant (J,
Hz)

Assignment

~13.35 2H Broad s - -COOH

~8.11 1H t (triplet) ~1.4 Ar-H (H-2)

~7.76 2H d (doublet) ~1.4 Ar-H (H-4, H-6)

~7.57 - 7.33 5H m (multiplet) -
Ar-H (Phenyl of

benzyl)

| ~5.25 | 2H | s (singlet) | - | -OCH₂-Ph |

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear

as a very broad singlet far downfield (~13.35 ppm), which can exchange with D₂O.

Isophthalate Ring Protons (Ar-H): The aromatic proton at the C2 position, situated between

the two carboxyl groups, appears as a triplet at approximately 8.11 ppm. The two equivalent

protons at C4 and C6 are observed as a doublet around 7.76 ppm.

Benzyl Group Protons: The five protons on the phenyl ring of the benzyl group resonate as a

complex multiplet between 7.33 and 7.57 ppm. The two benzylic protons (-OCH₂-) are

chemically equivalent and appear as a sharp singlet around 5.25 ppm, as they have no

adjacent protons to couple with.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to

the molecule's symmetry, fewer than 15 signals are expected. Aromatic carbons and carbonyl

carbons are particularly diagnostic.
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Table 2: Expected ¹³C NMR Data for 5-(benzyloxy)isophthalic acid

Chemical Shift (δ, ppm) Assignment

~166.0 -COOH

~158.0 Ar-C (C-5, attached to -O)

~136.0 Ar-C (ipso-C of benzyl)

~132.0 Ar-C (C-1, C-3)

~129.0 - 128.0 Ar-C (Phenyl of benzyl)

~123.0 Ar-C (C-2)

~119.0 Ar-C (C-4, C-6)

| ~70.0 | -OCH₂- |

Carbonyl Carbons (-COOH): The carbons of the two equivalent carboxylic acid groups are

significantly deshielded and appear around 166 ppm.

Aromatic Carbons (Ar-C): The carbon atom of the isophthalate ring attached to the benzyloxy

group (C-5) is found at approximately 158 ppm. The carbons bearing the carboxylic acid

groups (C-1, C-3) are located near 132 ppm.[2][3] The remaining aromatic carbons of both

rings appear in the typical region of 119-136 ppm.

Benzylic Carbon (-OCH₂-): The aliphatic carbon of the benzyl ether linkage is observed

further upfield, around 70 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The spectrum of 5-(benzyloxy)isophthalic acid is

dominated by absorptions from the carboxylic acid and ether functional groups.

Table 3: Expected IR Absorption Frequencies for 5-(benzyloxy)isophthalic acid
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (very broad) O-H stretch
Carboxylic Acid (H-bonded
dimer)

~3100 - 3000 C-H stretch Aromatic

~1725 - 1680 (strong, sharp) C=O stretch Carboxylic Acid

~1600, ~1450 C=C stretch Aromatic Ring

~1300 - 1200 C-O stretch Carboxylic Acid and Ether

| ~950 - 910 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

O-H Stretch: A hallmark of carboxylic acids is the extremely broad absorption band spanning

from 2500 to 3300 cm⁻¹, which is due to the strong hydrogen bonding between molecules

forming a dimer.[4][5][6][7]

C=O Stretch: A very strong and sharp absorption peak appears in the region of 1725-1680

cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[4][7] Conjugation with the

aromatic ring influences its exact position.

C-O Stretches: The spectrum will show strong C-O stretching vibrations between 1200 and

1300 cm⁻¹, arising from both the carboxylic acid and the benzyl ether linkage.[4][5]

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed

just above 3000 cm⁻¹, while characteristic aromatic C=C ring stretching absorptions appear

around 1600 and 1450 cm⁻¹.

Experimental Workflow and Protocols
Accurate spectroscopic data acquisition requires careful sample preparation and adherence to

established protocols.
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Caption: Experimental workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 10-20 mg of 5-(benzyloxy)isophthalic
acid.

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO-d₆ is a suitable solvent for carboxylic acids.

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Standard acquisition parameters for both nuclei should be employed. For ¹³C NMR, a

sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of the dry 5-(benzyloxy)isophthalic acid sample into a

fine powder using an agate mortar and pestle.

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

to the mortar and mix thoroughly with the sample.

Pressing: Transfer the mixture to a pellet press and apply several tons of pressure to form a

thin, transparent pellet.

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample compartment should be recorded first and automatically

subtracted from the sample spectrum.

Conclusion
The combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and

unambiguous characterization of 5-(benzyloxy)isophthalic acid. The ¹H NMR spectrum

confirms the number and connectivity of protons, while the ¹³C NMR spectrum elucidates the

carbon framework. FT-IR spectroscopy validates the presence of key functional groups, notably

the carboxylic acid and benzyl ether moieties. Together, these techniques are indispensable for

confirming the identity, structure, and purity of this compound in research and development

settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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